Cas no 191338-86-0 (Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid))

191338-86-0 structure
Produktname:Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Threoninamide,N-acetyl-L-isoleucyl-L-a-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-
- AC-IETD-CHO
- Ac-IETD-CHO (Ac-Ile-Glu-Thr-Asp-CHO)
- AC-ILE-GLU-PRO-ASP-CHO
- Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)
- Ac-Ile-Glu-Thr-Asp-H (aldehyde)
- AC-IETD-ALDEHYDE
- AC-ILE-GLU-THR-ASP-ALDEHYDE
- AC-ILE-GLU-THR-ASP-CHO
- GRANZYME B INHIBITOR (ALDEHYDE)
- GRANZYME B INHIBITOR II
- IETD-CHO,CELL-PERMEABLE
- PASE 8 INHIBITOR 1
- PASE-8 INHIBITOR I
- CASPASE 8 INHIBITOR 1
- CASPASE-8 INHIBITOR I
- HY-113963
- Acetyl-Ile-Glu-Thr-Asp-aldehyde
- SCHEMBL20257131
- 191338-86-0
- Acetyl-isoleucyl-glutamyl-threonyl-aspartal
- CS-0064791
- N-Acetyl-Ile-Glu-Thr-Asp-al, ~99% (TLC), powder
- CHEMBL478695
- (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- (4S,7S,10S,13S)-4-sec-butyl-7-(2-carboxyethyl)-13-formyl-10-((R)-1-hydroxyethyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- BDBM50340547
- AC-ETD-HO
- N-acetyl-Ile-Glu-Thr-Asp-aldehyde
- Ac-?IETD-?CHO
- IETD-CHO, CELL-PERMEABLE
-
- MDL: MFCD01318858
- Inchi: InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1
- InChI-Schlüssel: AXTKTZHLZLOIIO-PBEPODTISA-N
- Lächelt: CC[C@@H]([C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(N[C@H](C=O)CC(O)=O)=O)[C@H](O)C)=O)CCC(O)=O)=O)C
Berechnete Eigenschaften
- Genaue Masse: 502.22700
- Monoisotopenmasse: 502.22749329g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 20
- Komplexität: 803
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 228Ų
- XLogP3: -2
Experimentelle Eigenschaften
- Löslichkeit: H2O: 1 mg/mL
- PSA: 228.30000
- LogP: -0.52560
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | A299160-2.5mg |
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) |
191338-86-0 | 2.5mg |
$ 420.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3082-1mg |
caspase-8 inhibitor, |
191338-86-0 | ≥95% | 1mg |
¥662.00 | 2023-09-05 | |
TRC | A299160-10mg |
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) |
191338-86-0 | 10mg |
$ 1315.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3082A-5mg |
caspase-8 inhibitor, |
191338-86-0 | ≥95% | 5mg |
¥2632.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-3082A-5 mg |
caspase-8 inhibitor, |
191338-86-0 | ≥95% | 5mg |
¥2,632.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-3082-1 mg |
caspase-8 inhibitor, |
191338-86-0 | ≥95% | 1mg |
¥662.00 | 2023-07-10 | |
TRC | A299160-5mg |
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) |
191338-86-0 | 5mg |
$ 820.00 | 2022-06-08 | ||
A2B Chem LLC | AX41782-5mg |
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) |
191338-86-0 | >95% | 5mg |
$302.00 | 2024-04-20 |
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) Verwandte Literatur
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
191338-86-0 (Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)) Verwandte Produkte
- 26305-03-3(Pepstatin)
- 62304-98-7(Thymalfasin)
- 120116-56-5(Sex Pheromone Inhibitor iPD1 trifluoroacetate salt H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH trifluoroacetate salt)
- 1090689-93-2(N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide)
- 2229091-04-5(1-(2-hydroxy-3-methoxyphenyl)methylcyclopropane-1-carboxylic acid)
- 1806069-36-2(2-Amino-6-chloro-4-(difluoromethyl)-3-iodopyridine)
- 953999-46-7(N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide)
- 209405-20-9(4,4-Dimethyl-5-hexynal)
- 933254-13-8(1-{(3,5-dimethylphenyl)carbamoylmethyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2094678-59-6(1-(7-Chloro-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)-2-propen-1-one)
Empfohlene Lieferanten
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
